molecular formula C15H11N3O B14311621 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- CAS No. 109477-69-2

8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-

Cat. No.: B14311621
CAS No.: 109477-69-2
M. Wt: 249.27 g/mol
InChI Key: IWXYHQNHTVFXOI-UHFFFAOYSA-N
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Description

8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- is a tetracyclic heterocyclic compound that contains two quinazoline analogs. Quinazoline derivatives are known for their significant pharmacological and biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- can be achieved through various methods. One common approach involves the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones with benzaldehydes in ionic liquids. This method offers high yields, is metal-free, and operates under mild reaction conditions . Another method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation, which is a rapid and efficient procedure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and ionic liquid catalysis suggests potential scalability for industrial applications due to their efficiency and high yields .

Mechanism of Action

The mechanism of action of 8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro- involves several molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

109477-69-2

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

5,6-dihydroquinazolino[4,3-b]quinazolin-8-one

InChI

InChI=1S/C15H11N3O/c19-15-11-6-2-4-8-13(11)17-14-10-5-1-3-7-12(10)16-9-18(14)15/h1-8,16H,9H2

InChI Key

IWXYHQNHTVFXOI-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N31

Origin of Product

United States

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